molecular formula C16H12N4O3S B2898838 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391862-39-8

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2898838
CAS RN: 391862-39-8
M. Wt: 340.36
InChI Key: UQBGQOUZRXNCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. It has shown potential as a therapeutic agent due to its various biological activities.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting the synthesis of nucleic acids. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. The compound has also been reported to reduce the levels of oxidative stress markers in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its potential as a therapeutic agent for various diseases. The limitations of using this compound include its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to study the compound's potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to study the compound's mechanism of action in more detail to understand its biological effects. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent therapeutic agents.
In conclusion, this compound has shown potential as a therapeutic agent due to its various biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of more potent therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been reported in the literature. The compound can be synthesized by reacting 2-methyl-3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride to obtain the final product.

Scientific Research Applications

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its various biological activities. It has shown potential as an antimicrobial, antitumor, antifungal, and anti-inflammatory agent. The compound has also been studied for its antioxidant and analgesic properties.

properties

IUPAC Name

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-10-12(8-5-9-13(10)20(22)23)14(21)17-16-19-18-15(24-16)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBGQOUZRXNCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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